2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
The compound 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a quinolinone derivative featuring a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3, a methoxy group at position 6, and an acetamide linker connected to a 1,3-benzodioxol-5-yl moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c1-32-18-8-9-21-19(12-18)26(31)20(25(30)16-5-3-2-4-6-16)13-28(21)14-24(29)27-17-7-10-22-23(11-17)34-15-33-22/h2-13H,14-15H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQCKWSZJIRLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic organic molecule belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anti-inflammatory , anticancer , and antimicrobial agent .
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 442.5 g/mol. Its structure features a quinoline core with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O5 |
| Molecular Weight | 442.5 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and oxidation processes. Key steps include:
- Acylation : Reaction of a benzoyl chloride derivative with a methoxyquinoline.
- Oxidation : Introduction of the oxo group using potassium permanganate.
- Substitution : Formation of various substituted derivatives.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). The mechanism often involves the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in tumor progression.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Inhibition of IL-6 release |
| A549 | 20 | Induction of apoptosis |
| PC3 | 18 | Modulation of TNF-α levels |
Antimicrobial Activity
The antimicrobial properties have been assessed against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The compound showed varying degrees of activity, indicating potential for development as an antimicrobial agent.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in inflammatory pathways or receptors that regulate cell proliferation. The exact pathways can vary based on the biological context but often involve:
- Enzyme Inhibition : Blocking key enzymes involved in inflammatory responses.
- Receptor Binding : Modulating receptor activity that influences cell growth and apoptosis.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, primarily:
-
Anticancer Properties :
- The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- In vitro studies have demonstrated its effectiveness against several cancer types, including breast and lung cancer.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in preclinical models.
- It may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains.
- Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, which may include condensation reactions and cyclization processes. Researchers have focused on optimizing these synthetic routes to enhance yield and purity.
The mechanism of action is believed to involve interaction with specific biological targets:
- It may modulate enzyme activity or interfere with cellular signaling pathways relevant to cancer progression and inflammation.
Case Studies
Several studies have documented the applications of this compound:
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that treatment with the compound significantly reduced tumor size in xenograft models of breast cancer. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells from cytotoxicity .
- Inflammation Model :
- Antimicrobial Testing :
Data Tables
The following table summarizes key findings related to the biological activities of the compound:
| Activity Type | Model/Method Used | Key Findings |
|---|---|---|
| Anticancer | Xenograft models | Significant tumor size reduction |
| Anti-inflammatory | Arthritis model | Reduced swelling and pain scores |
| Antimicrobial | Disk diffusion method | Notable inhibition against Staphylococcus aureus |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features:
- Quinolinone Core: The target compound shares a 1,4-dihydroquinolin-4-one scaffold with analogs like N-(1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide (ECHEMI compound, ). Both compounds have a fused quinolinone system but differ in substituents: the target compound has a 3-benzoyl group, while the ECHEMI analog features a 4-chlorobenzoyl substitution and a dioxino ring system.
- Benzodioxol Acetamide : The N-(2H-1,3-benzodioxol-5-yl)acetamide group is a common motif in compounds like D14 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide), which demonstrated anticancer activity in pancreatic cancer models .
Substituent Impact:
- Benzoyl vs. Chlorobenzoyl : The ECHEMI compound’s 4-chlorobenzoyl group may enhance electron-withdrawing effects and binding affinity compared to the target compound’s benzoyl group.
- Methoxy Group : The 6-methoxy substituent in the target compound could influence solubility and metabolic stability relative to analogs lacking this group.
Pharmacological Considerations
- Cytotoxicity Profile: D14’s selective cytotoxicity in cancer cells versus normal cells suggests that the benzodioxol-acetamide moiety may contribute to targeted delivery . The target compound’s safety profile remains unstudied but warrants investigation.
- Target Engagement: Quinolinones often interact with kinases or RAS pathways (as seen in D14’s KRAS4b-PDEδ stabilization). The target compound’s benzoyl group might influence binding to similar macromolecular targets .
Q & A
Q. What are the key considerations for synthesizing this acetamide derivative, and how can reaction progress be monitored effectively?
The synthesis of structurally similar acetamide derivatives involves coupling reactions in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base. Chloroacetylated intermediates are reacted with substituted phenols or amines under mild conditions (room temperature). Reaction progress is monitored via thin-layer chromatography (TLC), which provides real-time insights into reagent consumption and product formation. Final products are isolated by precipitation in water and characterized using techniques like NMR, IR, and mass spectrometry (refer to Table 3 in for typical characterization data) .
Q. How can researchers optimize reaction yields for multi-step syntheses of complex heterocyclic acetamides?
Multi-step syntheses (e.g., 11-step routes with low yields, as in ) require careful optimization of intermediates. Strategies include:
- Solvent selection : Polar aprotic solvents enhance nucleophilicity.
- Temperature control : Room temperature minimizes side reactions.
- Purification : Column chromatography or recrystallization improves intermediate purity. Yield optimization may also involve adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) .
Q. What safety protocols are critical when handling reactive intermediates in acetamide synthesis?
Advanced laboratory courses (e.g., CHEM 4206 in ) emphasize:
- Ventilation : Use fume hoods for volatile reagents (e.g., DMF).
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Waste disposal : Segregate halogenated and non-halogenated waste. Compliance with institutional Chemical Hygiene Plans ( ) is mandatory for handling toxic intermediates like chloroacetyl derivatives.
Advanced Research Questions
Q. How can computational methods enhance the design of novel acetamide derivatives and reduce experimental trial-and-error?
The ICReDD framework ( ) integrates quantum chemical calculations and reaction path simulations to predict feasible synthetic routes. For example:
Q. What statistical methods are recommended for resolving contradictions in biological activity data across studies?
Design of Experiments (DoE) methodologies ( ) address variability through:
- Factorial designs : Test interactions between variables (e.g., substituent effects on bioactivity).
- Response surface modeling : Optimizes conditions for maximum hypoglycemic or anticancer activity. For example, a 2^3 factorial design could evaluate the impact of methoxy group position, benzodioxol substitution, and solvent polarity on bioactivity .
Q. How can researchers validate discrepancies between computational predictions and experimental results in acetamide reactivity?
A hybrid workflow is recommended:
- Benchmarking : Compare DFT-calculated reaction energies (e.g., for benzoyl group activation) with experimental calorimetry data.
- Sensitivity analysis : Identify which computational parameters (e.g., solvation models) most affect accuracy. Contradictions often arise from neglecting solvent effects or non-covalent interactions in simulations .
Q. What advanced characterization techniques are critical for confirming the regioselectivity of 1,4-dihydroquinolin-4-one derivatives?
Beyond standard NMR/IR:
- X-ray crystallography : Resolves ambiguities in benzoyl group orientation.
- HPLC-MS with isotopic labeling : Tracks methoxy group stability under reaction conditions.
- Dynamic NMR : Detects conformational flexibility in the benzodioxol moiety .
Methodological Resources
- Experimental Design : Use DoE to minimize trials () and ICReDD’s computational tools for reaction optimization ().
- Data Analysis : Apply factorial ANOVA for bioactivity studies and multivariate regression for structure-activity relationships (SAR).
- Training : Courses like CHEM/IBiS 416 () provide hands-on training in chemical biology methods and DoE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
